molecular formula C13H13Cl2N3O2 B6990404 [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol

[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol

Cat. No.: B6990404
M. Wt: 314.16 g/mol
InChI Key: KWGWMHZKEUXVDF-UHFFFAOYSA-N
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Description

[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol is a complex organic compound that features a triazole ring, a chlorophenyl group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an epoxide intermediate.

    Final Assembly: The final step involves coupling the triazole and oxetane intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with antifungal, antibacterial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the oxetane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol: Unique due to its combination of triazole, chlorophenyl, and oxetane rings.

    This compound: Similar in structure but may differ in the position of substituents or the presence of additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-[[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-10-3-1-9(2-4-10)11-16-12(15)18(17-11)5-13(6-19)7-20-8-13/h1-4,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGWMHZKEUXVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN2C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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